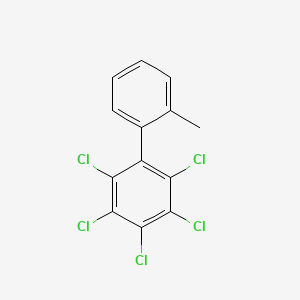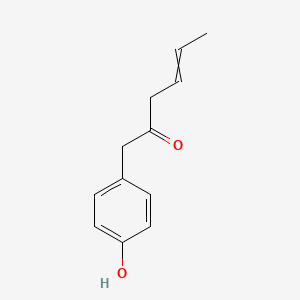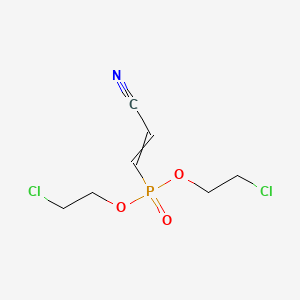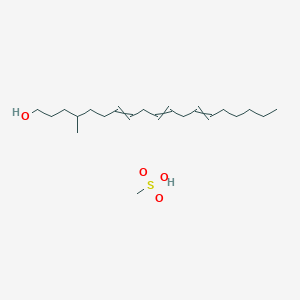![molecular formula C19H35NO3 B14587303 7-[Acryloyl(nonyl)amino]heptanoic acid CAS No. 61042-42-0](/img/structure/B14587303.png)
7-[Acryloyl(nonyl)amino]heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[Acryloyl(nonyl)amino]heptanoic acid is a synthetic organic compound characterized by the presence of an acryloyl group attached to a nonyl-substituted amino heptanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Acryloyl(nonyl)amino]heptanoic acid typically involves the following steps:
Acryloylation: The introduction of the acryloyl group is achieved through the reaction of acryloyl chloride with nonylamine under basic conditions. This step forms the acryloyl(nonyl)amine intermediate.
Amidation: The acryloyl(nonyl)amine is then reacted with heptanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-[Acryloyl(nonyl)amino]heptanoic acid undergoes various chemical reactions, including:
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of heptanoic acid and acryloyl(nonyl)amine.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Acids and Bases: Hydrolysis reactions typically require strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Polymers: Polymerization of the acryloyl group results in the formation of various polymeric materials.
Hydrolysis Products: Hydrolysis yields heptanoic acid and acryloyl(nonyl)amine.
Wissenschaftliche Forschungsanwendungen
7-[Acryloyl(nonyl)amino]heptanoic acid has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrophobicity or biocompatibility.
Materials Science: The compound is explored for its potential in creating advanced materials, including hydrogels and nanocomposites.
Biomedical Research: Due to its biocompatibility, it is investigated for use in drug delivery systems and tissue engineering scaffolds.
Wirkmechanismus
The mechanism of action of 7-[Acryloyl(nonyl)amino]heptanoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyl group reacts with radical initiators to form polymers, while the nonyl and heptanoic acid moieties contribute to the compound’s hydrophobic and structural properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Aminoheptanoic Acid: This compound lacks the acryloyl and nonyl groups, making it less versatile in polymerization reactions.
Acryloyl Chloride: While it contains the acryloyl group, it does not have the amino and heptanoic acid functionalities, limiting its applications in forming complex structures.
Uniqueness
7-[Acryloyl(nonyl)amino]heptanoic acid is unique due to its combination of an acryloyl group, a nonyl-substituted amino group, and a heptanoic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and form advanced materials with specific properties.
Eigenschaften
CAS-Nummer |
61042-42-0 |
|---|---|
Molekularformel |
C19H35NO3 |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
7-[nonyl(prop-2-enoyl)amino]heptanoic acid |
InChI |
InChI=1S/C19H35NO3/c1-3-5-6-7-8-10-13-16-20(18(21)4-2)17-14-11-9-12-15-19(22)23/h4H,2-3,5-17H2,1H3,(H,22,23) |
InChI-Schlüssel |
ISZWAYHKDXLTKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN(CCCCCCC(=O)O)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)






![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)
![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)
![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)

![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)
